3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol
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Overview
Description
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is a chemical compound with the molecular formula C9H17F2NO and a molecular weight of 193.24 g/mol It is characterized by the presence of an amino group, a difluorocyclohexyl ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol typically involves the following steps:
Formation of the Difluorocyclohexyl Ring: The difluorocyclohexyl ring can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines such as ammonia or primary amines.
Attachment of the Propanol Moiety: The propanol moiety can be attached through a series of reactions involving the formation of intermediates such as epoxides or halohydrins, followed by nucleophilic attack by hydroxyl-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and sulfonyl chlorides (e.g., tosyl chloride) under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amines, amides, and sulfonamides.
Scientific Research Applications
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The difluorocyclohexyl ring and amino group play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol: Similar structure with an amino group at the second position.
3-Amino-3-(4,4-difluorocyclohexyl)butan-1-ol: Similar structure with an additional carbon in the propanol moiety.
3-Amino-3-(4,4-difluorocyclohexyl)propan-2-ol: Similar structure with the hydroxyl group at the second position.
Uniqueness
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the difluorocyclohexyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-3-(4,4-difluorocyclohexyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c10-9(11)4-1-7(2-5-9)8(12)3-6-13/h7-8,13H,1-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMWYJWHKWCASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CCO)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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